molecular formula C12H5BrCl2N2S B3232001 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine CAS No. 1332598-47-6

4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine

Cat. No.: B3232001
CAS No.: 1332598-47-6
M. Wt: 360.1 g/mol
InChI Key: HTCYWAFCOTZBLQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the use of microwave-assisted synthesis. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes .

Chemical Reactions Analysis

4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been reported to act as a histamine H3 receptor antagonist, which implies that it binds to these receptors and inhibits their activity. This interaction can modulate various physiological processes, including neurotransmitter release .

Comparison with Similar Compounds

4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. Similar compounds include:

Properties

IUPAC Name

4-bromo-2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2N2S/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCYWAFCOTZBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C(=NC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one (0.32 g, 1.1 mmol) in CH3CN (50 ml) was added POBr3 (0.918 g, 3.21 mmol). The mixture was heated at 100° C. for 2 hours. The mixture was cooled to room temperature, quenched with ice (200 mL) and extracted with EtOAc (3×20 mL). The combined organic extract was washed with saturated NaHCO3 (100 mL) and brine (100 mL), dried over Na2SO4, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography eluting with a 0-10% gradient of EtOAc/petroleum ether to give the desired product as a white solid (0.22 g, 56% yield). 1H NMR (500 MHz DMSO-d6): δ 8.59 (d, J=5.5 Hz, 1H), 8.26 (d, J=6.0 Hz, 1H), 7.76-7.74 (m, 2H), 7.71-7.68 (m, 1H). LCMS (ESI) m/z: 359.1 [M+H+].
Name
2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridin-4(5H)-one
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.918 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine
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4-Bromo-2-(2,6-dichlorophenyl)thiazolo[5,4-c]pyridine

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